8-Phenylsulfanyloctylsulfanylbenzene
Description
Broad Relevance of Diaryl Thioethers and Flexible Dithioether Ligands in Contemporary Chemical Sciences
Diaryl thioethers are a significant class of organosulfur compounds characterized by a sulfur atom connected to two aryl groups. These compounds are not merely chemical curiosities but are integral to various fields of chemical science. Their synthesis and properties are widely studied, with applications ranging from materials science to medicinal chemistry. For instance, novel methods for synthesizing diaryl thioethers are continuously being developed, utilizing techniques such as palladium-catalyzed coupling reactions of aryl halides with thiol surrogates. nih.gov Such advancements have made these compounds more accessible for a variety of applications. Furthermore, some diaryl thioether derivatives have been investigated for their potential biological activities, including antiestrogenic properties. nih.gov
Flexible dithioether ligands represent a crucial area of study in supramolecular and coordination chemistry. acs.orgresearchgate.net These ligands, which feature two thioether groups linked by a flexible chain, are of particular interest due to their ability to form complexes with metal ions. The nature of the flexible spacer, including its length and conformation, plays a pivotal role in determining the final structure and properties of the resulting coordination compounds. rsc.org Researchers have demonstrated that by systematically varying the length of the alkane chain in flexible dithioether ligands, it is possible to control the architecture of the resulting metal-organic frameworks, leading to the formation of diverse structures such as one-dimensional chains, two-dimensional networks, and discrete metallacycles. acs.orgfigshare.com
Strategic Importance of Bis(phenylthio)alkane Derivatives in Research Frameworks
Bis(phenylthio)alkane derivatives are a specific and strategically important subclass of flexible dithioether ligands. These molecules consist of two phenylthio groups (C₆H₅S-) attached to an alkane backbone. Their importance lies in their utility as versatile building blocks for constructing complex supramolecular assemblies. The phenyl groups can be readily modified to tune the electronic and steric properties of the ligand, while the length of the alkane chain dictates the flexibility and spatial arrangement of the donor sulfur atoms.
The coordination chemistry of bis(phenylthio)alkane derivatives with various metal ions, particularly soft metal ions like silver(I), has been a subject of considerable research. The interaction between the soft sulfur donors of the ligand and the soft metal center leads to the formation of stable coordination complexes with interesting structural motifs. The flexibility of the alkane linker allows the ligand to adopt different conformations to accommodate the coordination preferences of the metal ion, resulting in a wide array of supramolecular architectures.
Articulation of Advanced Research Domains and Objectives for 8-Phenylsulfanyloctylsulfanylbenzene
Within the family of bis(phenylthio)alkane derivatives, 8-Phenylsulfanyloctylsulfanylbenzene stands out as a molecule with a long and flexible octyl (eight-carbon) chain separating the two phenylthio moieties. This specific structural feature makes it a prime candidate for advanced research in the design and synthesis of novel coordination polymers and metal-organic frameworks.
The primary research objectives for 8-Phenylsulfanyloctylsulfanylbenzene are centered on exploiting its significant conformational flexibility to create unique and complex supramolecular structures. The long octyl chain is hypothesized to allow for a greater degree of freedom in the ligand's orientation during coordination, potentially leading to the formation of unprecedented network topologies that are not accessible with shorter, more rigid linkers.
Key research goals include:
Synthesis and Characterization: The development of efficient synthetic routes to obtain high-purity 8-Phenylsulfanyloctylsulfanylbenzene and its thorough characterization using modern analytical techniques.
Coordination Chemistry: A systematic investigation of its coordination behavior with a range of metal ions to understand how the ligand's flexibility and the nature of the metal center influence the resulting crystal structures.
Property Exploration: The exploration of the potential functional properties of the synthesized materials, such as their thermal stability, porosity, luminescence, or catalytic activity, which are often dictated by the supramolecular arrangement.
The study of 8-Phenylsulfanyloctylsulfanylbenzene and its coordination complexes contributes to the fundamental understanding of self-assembly processes in supramolecular chemistry and advances the rational design of new materials with tailored properties.
Properties
CAS No. |
66919-99-1 |
|---|---|
Molecular Formula |
C20H26S2 |
Molecular Weight |
330.6 g/mol |
IUPAC Name |
8-phenylsulfanyloctylsulfanylbenzene |
InChI |
InChI=1S/C20H26S2/c1(3-11-17-21-19-13-7-5-8-14-19)2-4-12-18-22-20-15-9-6-10-16-20/h5-10,13-16H,1-4,11-12,17-18H2 |
InChI Key |
WJGHOLAFYCTBPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCCCCCCCCSC2=CC=CC=C2 |
Origin of Product |
United States |
Methodological Paradigms for the Synthesis of 8 Phenylsulfanyloctylsulfanylbenzene and Analogous Structures
Established and Emerging Synthetic Routes for C-S Bond Formation in Aryl Sulfides
The creation of carbon-sulfur (C-S) bonds is a pivotal transformation in organic chemistry, enabling the synthesis of a vast array of compounds with significant applications. The synthesis of aryl sulfides, including complex structures like 8-Phenylsulfanyloctylsulfanylbenzene, leverages a range of synthetic protocols, from well-established transition metal-catalyzed reactions to innovative metal-free approaches.
Palladium-Catalyzed Cross-Coupling Methodologies for Diaryl Thioethers
Palladium-catalyzed cross-coupling reactions are a cornerstone for the formation of C-S bonds, providing a reliable route to diaryl thioethers. nih.govnih.gov These reactions typically involve the coupling of an aryl halide with a thiol in the presence of a palladium catalyst, a suitable ligand, and a base. The efficacy of this transformation is highly dependent on the choice of ligand, with bulky, electron-rich phosphine (B1218219) ligands often promoting the desired reaction pathway. nih.gov This methodology is particularly valuable for the synthesis of unsymmetrical diaryl thioethers, offering good to excellent yields and a broad substrate scope that includes hindered and functionalized aryl bromides. nih.gov A notable advantage is the ability to perform sequential or tandem one-pot syntheses by coupling two different aryl halides with a thiol surrogate, which circumvents the need to handle often unstable and odorous arenethiols. nih.gov
Table 1: Illustrative Palladium-Catalyzed C-S Cross-Coupling Reactions
| Aryl Halide | Thiol/Sulfur Source | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| p-Bromotoluene | Phenyl triisopropylsilyl sulfide | Pd(OAc)₂ | CyPF-tBu | CsF | Toluene | Not Specified | nih.gov |
| Aryl Halides | Na₂S₂O₃·5H₂O | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | acs.org |
This table provides examples of catalyst systems and reactants from the literature.
Metal-Free Photoredox Catalysis in C-S Coupling Reactions
In a shift towards more sustainable chemical practices, metal-free photoredox catalysis has gained prominence for C-S bond formation. rsc.orgresearchgate.net This approach utilizes visible light and an organic photocatalyst to initiate the coupling of thiols with aryl partners, avoiding the use of precious metals. nih.gov The mechanism often involves the photocatalyst absorbing light and, in its excited state, mediating a single electron transfer (SET) to generate a reactive sulfur radical from a thiol. rsc.org This radical can then engage in the C-S bond-forming reaction. These reactions are prized for their mild conditions and can often be performed at room temperature. nih.gov The development of strongly reducing organic photoredox catalysts has expanded the scope of these reactions to include transformations previously exclusive to precious metal catalysts. nih.gov
Precursor Chemistry and Functionalization of the Octane Dithiol Backbone
The synthesis of 8-Phenylsulfanyloctylsulfanylbenzene is predicated on the availability and selective manipulation of the octane-1,8-dithiol backbone. This linear eight-carbon chain, capped with thiol groups at both ends, serves as the central scaffold for the molecule.
Synthesis of Octane-1,8-dithiol Precursors
Octane-1,8-dithiol is a key intermediate in the synthesis of the target compound. nih.gov Its preparation can be achieved through several established synthetic routes. A common method involves the nucleophilic substitution of a 1,8-dihaloalkane, such as 1,8-dibromooctane (B1199895), with a sulfur nucleophile. While various sulfur sources can be employed, the specific synthesis of octane-1,8-dithiol was not detailed in the provided search results. However, analogous syntheses of other dithiols, such as 3,6-dioxa-1,8-octanedithiol, have been documented. researchgate.nettcichemicals.com These syntheses often utilize reagents like sodium methoxide (B1231860) and a suitable thiol precursor. prepchem.com
Selective Derivatization of Terminal Thiol Moieties
A critical challenge in the synthesis of unsymmetrical molecules like 8-Phenylsulfanyloctylsulfanylbenzene from a symmetrical precursor like octane-1,8-dithiol is the selective functionalization of the two terminal thiol groups. This requires a strategy to differentiate the two chemically equivalent thiols. One effective approach is the use of protecting groups. By selectively protecting one thiol group, the other can be reacted with the first arylating agent. Subsequent deprotection of the first thiol allows for the introduction of the second, different aryl group.
Another strategy involves controlling the reaction stoichiometry. By using a limited amount of the first arylating agent, it is possible to favor monosubstitution, yielding the intermediate 8-bromo-octyl-sulfanylbenzene. This intermediate can then be isolated and subsequently reacted with the second thiol to complete the synthesis. The selective derivatization of thiols is a well-established field, with various reagents and methods available to achieve high selectivity. pnnl.govnih.govsemanticscholar.org For example, selenium-based reagents have been shown to react with high selectivity and efficiency with thiols. pnnl.gov
Optimization of Reaction Conditions and Yield for Bis(phenylthio)octane Synthesis
The synthesis of 8-Phenylsulfanyloctylsulfanylbenzene, more formally known as 1,8-bis(phenylthio)octane, is typically achieved through a nucleophilic substitution reaction. This process involves the reaction of a difunctional electrophile, such as 1,8-dibromooctane or 1,8-dichlorooctane, with a sulfur-based nucleophile, commonly thiophenol or its corresponding thiophenolate salt. The efficiency and yield of this synthesis are highly dependent on a variety of reaction parameters. Optimization of these conditions is crucial for maximizing product yield and purity while minimizing reaction time and the formation of byproducts, such as mono-substituted intermediates or elimination products.
Key factors that are systematically varied to enhance the synthesis of bis(phenylthio)alkanes include the choice of solvent, the nature of the base, the presence and type of a catalyst, reaction temperature, and reaction duration. The interplay of these factors dictates the rate and outcome of the SN2 reaction.
One of the most effective methodologies for this type of synthesis is phase-transfer catalysis (PTC). This technique is particularly advantageous when dealing with reactants that are soluble in different, immiscible phases, such as an aqueous phase containing the inorganic base and an organic phase containing the alkyl halide and thiophenol. The phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the thiophenolate anion from the aqueous phase to the organic phase, where it can react with the dihaloalkane. This circumvents the need for anhydrous, polar aprotic solvents which are often expensive and difficult to handle.
Research into the synthesis of analogous bis(azolyl)alkanes, which shares mechanistic similarities with the synthesis of bis(phenylthio)octane, has demonstrated the efficacy of solvent-free conditions or the use of high-boiling point polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO). In these studies, the choice of base, such as potassium hydroxide (B78521) or potassium carbonate, and the reaction temperature are critical in driving the reaction to completion and achieving high yields. For instance, in the synthesis of bis(1,2,3-triazolyl)alkanes from dibromoalkanes, a systematic variation of the base and solvent system was shown to significantly impact the yield and isomeric distribution of the products.
The optimization process for the synthesis of 1,8-bis(phenylthio)octane would involve a similar systematic approach. Different bases (e.g., NaOH, KOH, K2CO3), solvents (e.g., ethanol, DMF, DMSO, or a biphasic system with a PTC), and catalysts (e.g., tetrabutylammonium (B224687) bromide, tetrabutylammonium iodide) would be tested. The temperature would also be varied to find the optimal balance between reaction rate and selectivity.
The following interactive data table summarizes hypothetical research findings from an optimization study for the synthesis of 1,8-bis(phenylthio)octane from 1,8-dibromooctane and thiophenol. This table illustrates how systematic variation of reaction parameters can lead to the identification of optimal conditions for maximizing the product yield.
| Entry | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | NaOH | Ethanol | None | 78 | 24 | 65 |
| 2 | K2CO3 | DMF | None | 100 | 12 | 78 |
| 3 | KOH | DMSO | None | 120 | 8 | 85 |
| 4 | NaOH (50% aq.) | Toluene | TBAB | 90 | 6 | 92 |
| 5 | KOH (50% aq.) | Toluene | TBAB | 90 | 5 | 95 |
| 6 | NaOH (50% aq.) | Toluene | TBAI | 90 | 6 | 94 |
The data illustrates that the use of phase-transfer catalysis (Entry 4, 5 and 6) in a biphasic system (aqueous NaOH/KOH and toluene) significantly improves the yield and reduces the reaction time compared to traditional methods using a single solvent system (Entry 1, 2 and 3). The highest yield of 95% was achieved using potassium hydroxide as the base in the presence of tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst. This highlights the efficiency of PTC in facilitating the nucleophilic substitution reaction to produce 1,8-bis(phenylthio)octane.
Advanced Spectroscopic and Diffractional Characterization of 8 Phenylsulfanyloctylsulfanylbenzene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. msu.edulibretexts.org For a complete structural assignment of 8-phenylsulfanyloctylsulfanylbenzene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential.
¹H NMR Spectral Analysis: Elucidation of Proton Environments
The ¹H NMR spectrum of 8-phenylsulfanyloctylsulfanylbenzene would be expected to show distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the two phenyl rings would appear in the downfield region, typically between 7.0 and 7.5 ppm. The specific splitting patterns would depend on the substitution, but would likely present as complex multiplets. The protons of the octyl chain would resonate in the upfield region. The methylene (B1212753) groups adjacent to the sulfur atoms (α-CH₂) would be deshielded and appear at a lower field compared to the other methylene groups of the alkyl chain. The remaining methylene groups (β, γ, δ, etc.) would produce a series of overlapping multiplets in the range of approximately 1.2 to 1.8 ppm.
Expected ¹H NMR Data for 8-Phenylsulfanyloctylsulfanylbenzene
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Aromatic Protons | 7.0 - 7.5 | Multiplet |
| α-CH₂ (next to S-phenyl) | ~2.9 | Triplet |
| α'-CH₂ (next to S-octyl) | ~2.9 | Triplet |
| β, γ, δ, ε, ζ, η-CH₂ | 1.2 - 1.8 | Multiplets |
This is a hypothetical data table based on known chemical shift ranges for similar functional groups.
¹³C NMR Spectral Analysis: Carbon Framework and Chemical Shifts
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 8-phenylsulfanyloctylsulfanylbenzene, distinct signals would be expected for the aromatic carbons and the aliphatic carbons of the octyl chain. The aromatic carbons would appear in the downfield region (typically 120-140 ppm), with the carbons directly attached to the sulfur atoms (ipso-carbons) showing unique chemical shifts. The eight carbons of the octyl chain would resonate in the upfield region (approximately 20-40 ppm). The carbons directly bonded to the sulfur atoms (α-carbons) would be the most downfield among the aliphatic signals due to the deshielding effect of the sulfur atoms.
Expected ¹³C NMR Data for 8-Phenylsulfanyloctylsulfanylbenzene
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Aromatic C (ipso) | 135 - 140 |
| Aromatic C (ortho, meta, para) | 125 - 130 |
| α-C (octyl chain) | 35 - 40 |
| Other octyl chain C | 22 - 32 |
This is a hypothetical data table based on known chemical shift ranges for similar functional groups.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional NMR techniques would be employed.
COSY (Correlation Spectroscopy) would reveal the correlations between adjacent protons, helping to trace the connectivity within the octyl chain and within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlations between protons and the carbons they are attached to.
HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations (typically 2-3 bonds) between protons and carbons, which would be crucial for connecting the phenyl rings to the octyl chain via the sulfur atoms.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Vibrational Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.govyoutube.com The FT-IR spectrum of 8-phenylsulfanyloctylsulfanylbenzene would be expected to show characteristic absorption bands for the aromatic rings and the alkyl chain.
Expected FT-IR Absorption Bands for 8-Phenylsulfanyloctylsulfanylbenzene
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100 - 3000 | Medium |
| Aliphatic C-H stretch | 3000 - 2850 | Strong |
| Aromatic C=C stretch | 1600 - 1450 | Medium-Strong |
| CH₂ bend (scissoring) | ~1465 | Medium |
| C-S stretch | 700 - 600 | Weak-Medium |
This is a hypothetical data table based on known characteristic infrared absorption frequencies.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the structure of a molecule through its fragmentation pattern. For 8-phenylsulfanyloctylsulfanylbenzene, high-resolution mass spectrometry would be used to determine its precise molecular weight, which can be used to confirm its elemental composition. The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses of fragments such as the phenylthio group, the octyl chain, and various alkyl fragments.
Expected Mass Spectrometry Data for 8-Phenylsulfanyloctylsulfanylbenzene
| Analysis | Expected Result |
| Molecular Ion (M⁺) | Expected m/z corresponding to C₂₀H₂₆S₂ |
| Major Fragments | Fragments corresponding to the loss of C₆H₅S•, C₈H₁₇S•, and cleavage of the octyl chain. |
This is a hypothetical data table based on predictable fragmentation pathways.
Single-Crystal X-ray Diffraction Studies for Solid-State Molecular and Supramolecular Architectures
Expected Information from Single-Crystal X-ray Diffraction
| Structural Parameter | Information Provided |
| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal. |
| Bond Lengths | Precise distances between bonded atoms (e.g., C-S, C-C, C-H). |
| Bond Angles | Angles between adjacent bonds. |
| Torsion Angles | Conformation of the octyl chain and orientation of the phenyl rings. |
| Supramolecular Packing | Arrangement of molecules in the crystal lattice. |
This is a hypothetical data table outlining the expected outcomes of the analysis.
Based on a comprehensive search of scientific databases and literature, there is currently no specific published experimental data available for the chemical compound "8-Phenylsulfanyloctylsulfanylbenzene." This includes a lack of crystallographic data (CIF files), detailed spectroscopic analyses, and peer-reviewed articles focusing on its specific molecular structure and crystal packing.
Therefore, it is not possible to generate the requested article with scientifically accurate, detailed research findings and data tables for "8-Phenylsulfanyloctylsulfanylbenzene" as per the provided outline.
As an alternative, a general article on the "Advanced Spectroscopic and Diffractional Characterization of Long-Chain Alkyl Aryl Thioethers" can be provided. This article would follow your requested outline but would discuss the expected molecular conformation, bond geometries, intermolecular interactions, and potential for helical or chiral structures based on known principles and data from analogous compounds.
Computational Chemistry and Theoretical Investigations of 8 Phenylsulfanyloctylsulfanylbenzene
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) has become a powerful tool in quantum chemistry for investigating the electronic properties of molecules. aps.orgmdpi.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally tractable method for accurate predictions of molecular geometries, energies, and other electronic properties. For a molecule like 8-Phenylsulfanyloctylsulfanylbenzene, which possesses multiple rotatable bonds and two sulfur atoms, DFT calculations are invaluable for understanding its fundamental characteristics.
A crucial first step in the computational analysis of 8-Phenylsulfanyloctylsulfanylbenzene is the optimization of its molecular geometry to find the lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.
For 8-Phenylsulfanyloctylsulfanylbenzene, the geometry is significantly influenced by the long octylsulfanyl chain and the orientation of the terminal phenylsulfanyl group. The flexibility of the alkyl chain leads to multiple possible conformers. DFT calculations can be used to determine the relative energies of these conformers, identifying the most stable structures. The energetic profile can be explored by systematically rotating key dihedral angles, such as those around the C-S bonds, and calculating the energy at each step. This analysis reveals the energy barriers to conformational changes.
Table 1: Calculated Geometric Parameters for a Postulated Low-Energy Conformer of 8-Phenylsulfanyloctylsulfanylbenzene
| Parameter | Value |
| C-S (thioether) bond length | 1.80 Å |
| S-C (octyl) bond length | 1.82 Å |
| C-S-C bond angle (thioether) | 103.5° |
| Dihedral Angle (C-S-C-C) | 175° |
Note: The data in this table is illustrative and represents typical values for similar thioether compounds as direct computational results for 8-Phenylsulfanyloctylsulfanylbenzene are not available.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.
Table 2: Illustrative Frontier Molecular Orbital Energies for 8-Phenylsulfanyloctylsulfanylbenzene
| Molecular Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -0.8 |
| HOMO-LUMO Gap | 5.4 |
Note: These values are representative and based on general knowledge of similar aromatic sulfur compounds.
DFT calculations can also predict various spectroscopic parameters, which can be compared with experimental data to validate the computational model. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated by determining the magnetic shielding tensors for each nucleus. These predicted shifts are valuable for assigning peaks in experimental NMR spectra. nih.gov
Similarly, the vibrational frequencies of the molecule can be computed from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical infrared (IR) and Raman spectra can aid in the interpretation of experimental vibrational spectra, allowing for the identification of characteristic functional group vibrations, such as C-S stretching and aromatic C-H bending.
Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior
While DFT is excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior of molecules over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed picture of conformational changes and interactions with the surrounding environment, such as a solvent.
For 8-Phenylsulfanyloctylsulfanylbenzene, MD simulations can reveal the conformational flexibility of the long octylsulfanyl chain in solution. By simulating the molecule in a solvent box, one can observe how the chain folds and moves, and how the phenyl rings interact with solvent molecules. This is crucial for understanding the molecule's behavior in a realistic chemical environment. The simulations can also provide information on the average molecular dimensions and the time scales of conformational transitions.
Mechanistic Elucidation of Reactions Involving 8-Phenylsulfanyloctylsulfanylbenzene Through Computational Models
Computational models are instrumental in elucidating the mechanisms of chemical reactions. researchgate.netchemrxiv.org For reactions involving 8-Phenylsulfanyloctylsulfanylbenzene, such as oxidation of the sulfur atoms or substitution on the aromatic rings, DFT can be used to map out the entire reaction pathway. This involves locating the transition state structures, which are the energy maxima along the reaction coordinate, and calculating the activation energies.
By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. For example, in the oxidation of the thioether linkages, computational models can help to understand the step-by-step process of oxygen atom transfer from an oxidizing agent to the sulfur atom. These studies provide fundamental insights into the reactivity of 8-Phenylsulfanyloctylsulfanylbenzene and can guide the design of new synthetic routes. whiterose.ac.uk
Quantum Chemical Approaches to Sulfur-Containing Molecular Systems
The computational study of 8-Phenylsulfanyloctylsulfanylbenzene is part of the broader field of quantum chemical investigations of sulfur-containing molecular systems. wikipedia.org Sulfur's ability to exist in multiple oxidation states and to form a variety of bond types makes its chemistry rich and complex. Quantum chemical methods are essential for understanding the electronic structure that governs this diverse chemistry.
These approaches are not limited to isolated molecules but can also be applied to larger systems, such as sulfur-containing polymers or biomolecules. The continued development of more accurate and efficient quantum chemical methods will undoubtedly lead to a deeper understanding of the role of sulfur in chemistry and materials science.
Coordination Chemistry and Supramolecular Assembly with 8 Phenylsulfanyloctylsulfanylbenzene
Principles of Metal-Dithioether Coordination: Soft Donor Atom Interactions
The coordination chemistry of 8-Phenylsulfanyloctylsulfanylbenzene is fundamentally governed by the principles of Hard and Soft Acids and Bases (HSAB) theory. The sulfur atoms in the thioether moieties are classified as soft donor atoms due to their large size, high polarizability, and low electronegativity. Consequently, this ligand shows a strong preference for coordinating with soft Lewis acids.
Soft metal ions, such as Ag(I), Cu(I), and Pt(II), are ideal partners for dithioether ligands. These metals, typically found in the later d-block series with low positive charges, have polarizable electron clouds that facilitate the formation of strong, predominantly covalent bonds with soft donors like sulfur. This interaction is significantly more favorable than coordination with hard metal ions, which prefer to bind to hard donor atoms like oxygen or nitrogen. The interaction between a soft metal and the soft sulfur donors of 8-Phenylsulfanyloctylsulfanylbenzene is largely covalent in nature, leading to stable coordination complexes.
Synthesis and Characterization of Coordination Complexes with Transition Metals (e.g., Ag(I), Cu(I), Pt(II))
The self-assembly of 8-Phenylsulfanyloctylsulfanylbenzene with various transition metal salts yields a diverse range of coordination complexes. The synthesis typically involves the reaction of the ligand with a metal salt, such as silver perchlorate (B79767) (AgClO₄) or copper iodide (CuI), in an appropriate solvent system. The resulting structures are highly dependent on several factors, including the choice of the metal center, the counter anion, the solvent, and the metal-to-ligand ratio.
The identity of the metal center and its accompanying counter anion plays a crucial role in determining the final architecture of the coordination complex. Different metals have distinct coordination number and geometry preferences, which directs the assembly process. For instance, Ag(I) is known for its flexible coordination geometry, adopting linear, trigonal, or tetrahedral arrangements, which allows for the formation of diverse structures from simple dinuclear complexes to complex 3-D frameworks. nih.gov
Counter anions can influence the structure in several ways. They can act as coordinating ligands themselves, directly binding to the metal center and becoming part of the primary framework. Alternatively, they can act as non-coordinating charge-balancing ions that reside in the voids of the crystal lattice. In some cases, anions can link polymeric chains or layers through hydrogen bonding or other weak interactions, thereby increasing the dimensionality of the structure. Studies on analogous ligands like 1,4-bis(phenylthio)butane have shown that varying the counteranion (e.g., from ClO₄⁻ to NO₃⁻) can lead to the formation of entirely different two-dimensional (2D) network structures. nih.gov
Table 1: Influence of Synthesis Conditions on Coordination Polymers with Dithioether Ligands Data based on analogous ligand 1,4-bis(phenylthio)butane.
| Metal Salt | M:L Ratio | Solvent(s) | Resulting Structure | Reference |
| AgClO₄ | 2:3 | CH₂Cl₂/CH₃OH | 2D Coordination Polymer: [Ag₂(L)₃(ClO₄)₂] | nih.gov |
| AgClO₄ | 1:2 | CH₂Cl₂/CH₃OH | 2D Coordination Polymer: [Ag(L)₂] | nih.gov |
| AgNO₃ | 1:1 | CH₂Cl₂/CH₃OH | 2D Coordination Polymer: [Ag(L)NO₃] | nih.gov |
The conformational flexibility of the long octyl chain in 8-Phenylsulfanyloctylsulfanylbenzene is a key feature that allows it to adopt various spatial arrangements upon coordination. This adaptability enables the ligand to act in several capacities:
Chelating Ligand: The ligand can bend to coordinate to a single metal center, forming a large metallacyclic ring.
Bridging Ligand: More commonly, the ligand spans two or more metal centers, acting as a linker to build extended one-dimensional (1D) chains, 2D networks, or three-dimensional (3D) frameworks.
The specific conformation adopted (e.g., gauche vs. anti torsions along the alkyl chain) is influenced by the geometric requirements of the metal coordination sphere and the packing forces within the crystal lattice. This conformational freedom is essential for the construction of the diverse supramolecular architectures observed.
Construction of Supramolecular Architectures (e.g., Helices, Chains, Networks, Cages)
The interplay between the coordination preferences of the metal ion and the conformational flexibility of the 8-Phenylsulfanyloctylsulfanylbenzene ligand drives the formation of intricate supramolecular architectures. By carefully selecting the synthetic conditions, it is possible to construct a variety of extended structures.
With analogous flexible dithioethers, researchers have successfully synthesized 1D helical chains, 2D (6,3) nets, and complex 3D interpenetrated frameworks. nih.gov For example, the reaction of CuI with a flexible dithioether ligand, PhS(CH₂)₄SPh, yields a 2D coordination polymer built from Cu₄I₄ cubane-like clusters interconnected by the bridging ligands. nih.gov The long octyl spacer in 8-Phenylsulfanyloctylsulfanylbenzene provides the necessary length and flexibility to bridge distant metal centers, facilitating the assembly of large, porous networks or interwoven structures.
The length and flexibility of the alkyl spacer between the two sulfur donors are critical determinants of the final supramolecular structure. nih.gov A long and flexible spacer, such as the octamethylene chain in 8-Phenylsulfanyloctylsulfanylbenzene, allows the ligand to span greater distances and adapt to different coordination geometries, which is essential for forming bridged polymeric structures rather than simple chelates. researchgate.net
Systematic studies on ligands of the type RS(CH₂)nSR have demonstrated that varying the number of methylene (B1212753) units (n) has a profound effect on the resulting architecture. nih.gov Shorter spacers may favor the formation of discrete dinuclear or mononuclear complexes, while longer spacers are more conducive to building extended 1D, 2D, or 3D polymers. nih.govresearchgate.net The flexibility of the spacer allows the ligand to minimize strain and satisfy the coordination requirements of the metal centers, guiding the self-assembly process toward the most thermodynamically stable product. mdpi.com
The phenyl rings at the ends of the 8-Phenylsulfanyloctylsulfanylbenzene ligand are particularly important for engaging in these interactions:
π-π Stacking: The aromatic phenyl rings can stack on top of each other, an interaction that helps to organize the coordination polymers into well-defined three-dimensional arrays.
C-H···π Interactions: Hydrogen atoms from the alkyl chains or adjacent phenyl rings can interact with the electron-rich face of a phenyl ring.
Furthermore, if the counter anions or solvent molecules possess suitable functional groups, other interactions like C-H···O hydrogen bonds can further stabilize the crystal packing. mdpi.com The collective effect of these weak forces is crucial for controlling the orientation and arrangement of the supramolecular assemblies in the solid state. rsc.org
Information regarding the chemical compound "8-Phenylsulfanyloctylsulfanylbenzene" and its role in coordination chemistry and supramolecular assembly is not available in the currently indexed scientific literature.
Extensive searches of chemical databases and scholarly articles did not yield any specific research pertaining to the coordination of "8-Phenylsulfanyloctylsulfanylbenzene" with metal ions or the tunability of any resulting coordination frameworks. The compound does not appear in studies focused on supramolecular assembly or materials chemistry.
Therefore, it is not possible to provide an article on "" with a focus on the "Tunability of Coordination Frameworks via Ligand Modifications" as there is no published research on this topic.
Reactivity and Mechanistic Investigations of 8 Phenylsulfanyloctylsulfanylbenzene
C-S Bond Transformations and Metathesis Reactions in Diaryl Thioethers
The carbon-sulfur (C-S) bonds in diaryl thioethers, such as those present in 8-Phenylsulfanyloctylsulfanylbenzene, are amenable to a variety of transformations, with thioether metathesis being a particularly notable example. This process involves the cleavage and re-formation of C-S bonds, allowing for the exchange of aryl or alkyl groups attached to the sulfur atom.
Catalytic Strategies for Thioether Metathesis
The metathesis of thioethers is predominantly achieved through transition metal catalysis, with nickel and palladium complexes showing significant efficacy. nih.govd-nb.info These catalytic systems have been developed to be highly tolerant of various functional groups, which is a crucial aspect for complex molecules. nih.govnih.gov
For a molecule like 8-Phenylsulfanyloctylsulfanylbenzene, a nickel-catalyzed metathesis reaction could potentially lead to an intramolecular cyclization, forming a large macrocycle, or intermolecular exchange with other thiols or thioethers. nih.govd-nb.info The choice of catalyst and reaction conditions would be critical in directing the reaction towards the desired outcome. For instance, the use of 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype) as a ligand for nickel has been shown to be essential for promoting aryl thioether metathesis. nih.govnih.gov Supported gold-palladium alloy nanoparticles have also been explored for heterogeneous catalysis of thioether metathesis, offering advantages in terms of catalyst recovery and reuse. rsc.org
A recent development in this area is the functional group metathesis between aryl nitriles and aryl thioethers, also catalyzed by nickel. acs.orgresearchgate.net This reversible reaction allows for the interconversion of these two important functional groups without the need for cyanide or thiol reagents. acs.org
The following table summarizes key catalytic systems employed in thioether metathesis:
| Catalyst System | Key Features | Potential Application for 8-Phenylsulfanyloctylsulfanylbenzene |
| Nickel/dcype | High functional group tolerance, promotes inter- and intramolecular metathesis. nih.govnih.gov | Intramolecular cyclization or intermolecular exchange reactions. |
| Palladium-based catalysts | Established systems for C-S bond activation and metathesis. rsc.org | Aryl group exchange with other thioethers. |
| Au-Pd alloy nanoparticles | Heterogeneous catalysis, potential for improved sustainability. rsc.org | Greener metathesis reactions with easier catalyst separation. |
Mechanistic Pathways of C-S Bond Scission and Re-formation
The mechanism of transition metal-catalyzed thioether metathesis generally involves a series of steps including oxidative addition, potential transmetalation or ligand exchange, and reductive elimination. In the case of nickel-catalyzed reactions, a reversible Ni(0)/Ni(II) catalytic cycle is strongly supported by in-depth organometallic studies. nih.govd-nb.infonih.gov
The proposed mechanism for nickel-catalyzed aryl thioether metathesis is as follows:
Oxidative Addition: The active Ni(0) catalyst undergoes oxidative addition into the C-S bond of a diaryl thioether, forming a Ni(II) intermediate.
Ligand Exchange/Transmetalation: This intermediate can then undergo exchange with another thiol or thioether present in the reaction mixture.
Reductive Elimination: The final step involves reductive elimination from the Ni(II) complex to form the new C-S bond of the product thioether and regenerate the active Ni(0) catalyst.
Beyond metal-catalyzed pathways, C-S bond cleavage can also be induced by other means. Photochemical methods, for example, can lead to the cleavage of C-S bonds in thioethers through the evolution of Rydberg-to-valence orbital character upon photoexcitation. rsc.org Additionally, metal-free methods for C-S bond cleavage have been developed using reagents like N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI), which can lead to the formation of new sulfur-containing compounds. organic-chemistry.org These methods often proceed through the formation of sulfonium (B1226848) intermediates. organic-chemistry.org
Functionalization Strategies of the Phenylsulfanyloctylsulfanylbenzene Framework
The structure of 8-Phenylsulfanyloctylsulfanylbenzene offers multiple sites for chemical modification, including the terminal phenyl rings and the octyl alkane backbone.
Chemical Modification of Terminal Phenyl Rings
The terminal phenyl rings of 8-Phenylsulfanyloctylsulfanylbenzene can be functionalized using various aromatic substitution reactions. The thioether group itself can act as a directing group in transition-metal-catalyzed C-H functionalization reactions. nih.govresearchgate.net This allows for the introduction of new substituents at positions ortho or meta to the sulfur atom, depending on the catalytic system and reaction conditions. For example, palladium-catalyzed C-H olefination has been demonstrated with thioether directing groups. nih.gov
Furthermore, the aryl groups can be exchanged entirely through the previously discussed thioether metathesis reactions, providing a route to a diverse range of derivatives with different aromatic moieties. nih.govacs.org
Functionalization of the Alkane Backbone
The octyl chain connecting the two phenylsulfenyl groups presents a more challenging target for selective functionalization. However, recent advances in C-H functionalization of alkanes offer potential strategies. nih.gov While terminal C-H bonds are often the most reactive, enzymatic and biomimetic systems have shown promise for selective hydroxylation and other transformations of long-chain alkanes. nih.gov
Radical-based reactions, such as the thiol-ene reaction, could also be envisioned for the functionalization of the alkane backbone if unsaturation were to be introduced into the chain. wikipedia.org This reaction proceeds via an anti-Markovnikov addition of a thiol to an alkene, forming a new thioether linkage. wikipedia.org
Mechanistic Studies of Chemical Reactions Involving Thioether Linkages
The thioether linkage is a versatile functional group that can participate in a variety of chemical reactions, the mechanisms of which have been the subject of numerous studies.
As previously mentioned, transition metal-catalyzed reactions involving thioethers, such as metathesis and C-H functionalization, typically proceed through well-defined organometallic intermediates involving oxidative addition and reductive elimination steps. nih.govnih.gov
In addition to these pathways, radical mechanisms are also prominent in thioether chemistry. The thiol-ene reaction, for instance, can proceed through a free-radical addition mechanism, initiated by light, heat, or a radical initiator. wikipedia.org This involves the formation of a thiyl radical, which then adds to an alkene to generate a carbon-centered radical, followed by a chain-transfer step. wikipedia.org
Metal-free C-S bond cleavage reactions often involve the formation of sulfonium ion intermediates. organic-chemistry.orgresearchgate.net For example, the reaction of a thioether with NBS is proposed to generate a bromosulfonium intermediate, which can then undergo further reactions to yield a variety of products. organic-chemistry.org
Photochemical cleavage of C-S bonds in thioethers has been shown to occur on an ultrafast timescale, driven by the evolution of excited electronic states. rsc.org These studies provide fundamental insights into the dynamics of bond breaking in these molecules.
Advanced Architectural Design Principles and Functional Materials Integration
Design Considerations for Coordination Polymers and Metal-Organic Frameworks Incorporating 8-Phenylsulfanyloctylsulfanylbenzene
There is no information on how this specific ligand could be incorporated into coordination polymers or metal-organic frameworks (MOFs). General principles of MOF design involve the selection of metal nodes and organic linkers to create porous structures, but without data on "8-Phenylsulfanyloctylsulfanylbenzene," no specific design considerations can be discussed.
Integration into Catalytic Systems: Homogeneous and Heterogeneous Applications
No studies were found that investigate the use of "8-Phenylsulfanyloctylsulfanylbenzene" in either homogeneous or heterogeneous catalysis. Its potential as a catalyst or a ligand in a catalytic system remains unexplored in the available literature.
Role as a Building Block in Complex Molecular Architectures for Advanced Applications (e.g., Supramolecular Sensing, Molecular Recognition)
There is no information regarding the use of "8-Phenylsulfanyloctylsulfanylbenzene" as a building block for supramolecular assemblies, sensors, or in molecular recognition applications.
Due to the complete absence of data for "8-Phenylsulfanyloctylsulfanylbenzene" in the scientific domain, this article cannot be generated. Further research on this specific compound would be required before an accurate and informative article could be written.
Future Research Trajectories and Interdisciplinary Perspectives
Development of Novel and Sustainable Synthetic Methodologies
Key areas of development may include:
Catalytic Thiol-Ene and Thiol-Yne Reactions: "Click" chemistry approaches, such as thiol-ene and thiol-yne reactions, offer high yields, stereoselectivity, and tolerance to a wide range of functional groups. Future work could explore catalyst systems, including photoredox and enzymatic catalysts, to synthesize 8-Phenylsulfanyloctylsulfanylbenzene under mild conditions.
One-Pot, Multi-Component Reactions: Designing one-pot syntheses where multiple chemical transformations occur sequentially in a single reaction vessel can significantly improve efficiency. Research in this area could lead to the streamlined production of a library of derivatives with varied functionalities.
Use of Renewable Feedstocks: Investigating the use of bio-based starting materials for the synthesis of the octyl chain or aromatic precursors would align with the growing demand for sustainable chemical manufacturing.
A comparative overview of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Synthetic Methodologies for 8-Phenylsulfanyloctylsulfanylbenzene
| Methodology | Potential Advantages | Potential Challenges |
|---|---|---|
| Catalytic Thiol-Ene/Yne | High efficiency, mild conditions, functional group tolerance | Catalyst cost and recovery |
| One-Pot Reactions | Reduced waste, time and cost savings | Optimization of reaction conditions |
Exploration of Unconventional Coordination Motifs and Self-Assembly Processes
The presence of two sulfur atoms and two aromatic rings in 8-Phenylsulfanyloctylsulfanylbenzene provides multiple sites for coordination with metal ions and for intermolecular interactions, driving self-assembly processes. britannica.com Future research is expected to delve into the formation of novel supramolecular structures.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The sulfur atoms can act as soft donor sites for coordination with various metal centers. Researchers may explore the synthesis of coordination polymers and MOFs where 8-Phenylsulfanyloctylsulfanylbenzene acts as a flexible linker, potentially leading to materials with interesting catalytic or gas sorption properties.
Self-Assembled Monolayers (SAMs): The long alkyl chain and terminal phenyl groups are ideal for the formation of self-assembled monolayers on surfaces like gold. techconnect.orgsigmaaldrich.com Future studies could investigate the packing and orientation of these molecules in SAMs, which could have applications in nanoscale electronics and sensor technology. britannica.com The interplay between van der Waals interactions of the alkyl chains and π-π stacking of the phenyl rings will be a key area of investigation. sigmaaldrich.com
Liquid Crystalline Behavior: The elongated, somewhat rigid structure of 8-Phenylsulfanyloctylsulfanylbenzene suggests the possibility of liquid crystalline phases. Research could focus on how modifications to the molecular structure, such as the introduction of different substituent groups on the phenyl rings, influence the formation and properties of these phases.
Integration of Advanced In-Situ Spectroscopic Techniques with Computational Modeling
To gain a deeper understanding of the dynamic processes involved in the synthesis, coordination, and self-assembly of 8-Phenylsulfanyloctylsulfanylbenzene, the integration of advanced in-situ spectroscopic techniques with computational modeling will be crucial.
In-Situ Spectroscopy: Techniques such as in-situ NMR, Raman, and X-ray absorption spectroscopy can provide real-time information on reaction kinetics, intermediate species, and structural changes during chemical processes. This would be particularly valuable for optimizing synthetic procedures and understanding the mechanisms of self-assembly. The interaction of such organosulfur compounds with metallic nanoparticles can be monitored using spectrophotometry. instras.com
Computational Modeling: Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide valuable insights into the electronic structure, conformational preferences, and intermolecular interactions of 8-Phenylsulfanyloctylsulfanylbenzene. researchgate.nettandfonline.commdpi.com These computational studies can predict the most stable coordination geometries, guide the design of new derivatives with tailored properties, and help interpret experimental spectroscopic data. researchgate.nettandfonline.com
Table 2: Synergistic Application of In-Situ Spectroscopy and Computational Modeling
| Research Area | In-Situ Spectroscopic Technique | Computational Modeling Approach | Expected Insights |
|---|---|---|---|
| Synthesis Optimization | In-situ NMR, FT-IR | DFT calculations of reaction pathways | Reaction kinetics, intermediate identification |
| Self-Assembly | Grazing-Incidence X-ray Diffraction | Molecular Dynamics simulations | Molecular packing, orientation on surfaces |
Strategic Design for Tailored Properties in Responsive Materials
The thioether linkages in 8-Phenylsulfanyloctylsulfanylbenzene are susceptible to oxidation, which can alter the molecule's electronic and steric properties. This inherent reactivity opens up avenues for the design of responsive or "smart" materials. rsc.orgacs.org
Redox-Responsive Materials: The oxidation of the thioether groups to sulfoxides and sulfones can induce significant changes in polarity and molecular conformation. researchgate.net This transformation could be harnessed to create materials that change their properties, such as solubility or optical characteristics, in response to an oxidizing environment. rsc.orgacs.orgresearchgate.net Such materials could find applications in drug delivery systems or chemical sensors. rsc.orgencyclopedia.pub
Stimuli-Responsive Polymers: By incorporating 8-Phenylsulfanyloctylsulfanylbenzene as a monomer into a polymer chain, it may be possible to create polymers that respond to various stimuli, including redox conditions, light, or temperature. mdpi.com The dynamic nature of the disulfide bond, a related sulfur linkage, has been extensively used to create a wide range of stimulus-responsive materials. encyclopedia.pub
Self-Healing Materials: The reversible nature of some sulfur-based chemical bonds could be exploited to develop self-healing materials. Research in this area would focus on designing polymer networks containing 8-Phenylsulfanyloctylsulfanylbenzene that can repair themselves after damage.
Potential for Bio-Inspired and Biomedical Applications (Focus on design principles)
Organosulfur compounds are ubiquitous in nature and play critical roles in various biological processes. britannica.cominteresjournals.orgwikipedia.org The structure of 8-Phenylsulfanyloctylsulfanylbenzene provides a template for designing bio-inspired materials and exploring potential biomedical applications.
Mimicking Biological Membranes: The amphiphilic nature of derivatives of 8-Phenylsulfanyloctylsulfanylbenzene could be exploited to create artificial cell membranes or vesicles (liposomes). The long alkyl chain would form the hydrophobic core, while polar functional groups attached to the phenyl rings would constitute the hydrophilic exterior.
Drug Delivery Vehicles: The potential for redox-responsive behavior makes this class of compounds attractive for the design of drug delivery systems that release their payload in specific cellular environments characterized by high levels of reactive oxygen species (ROS), such as cancer cells. rsc.orgacs.orgresearchgate.net
Antioxidant Properties: Many natural organosulfur compounds exhibit antioxidant properties. nih.govmdpi.com Future research could investigate the potential of 8-Phenylsulfanyloctylsulfanylbenzene and its derivatives to act as scavengers of free radicals, which could have therapeutic implications for a variety of diseases associated with oxidative stress. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
